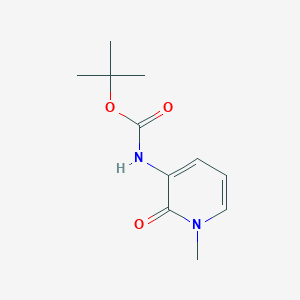![molecular formula C11H17N3O B13084398 2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B13084398.png)
2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide is a chemical compound with a complex structure that includes an amide group, a pyridine ring, and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-N-methylpropanamide with a pyridine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple steps including purification through crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the context of its use, such as in medicinal chemistry or biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-N-methylpropanamide: Lacks the pyridine ring, making it less complex.
N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide: Does not have the amino group, altering its reactivity.
2-amino-N-ethylpropanamide: Has an ethyl group instead of a methyl group, affecting its steric properties.
Uniqueness
Eigenschaften
Molekularformel |
C11H17N3O |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide |
InChI |
InChI=1S/C11H17N3O/c1-8(12)11(15)14(3)9(2)10-6-4-5-7-13-10/h4-9H,12H2,1-3H3/t8?,9-/m0/s1 |
InChI-Schlüssel |
MUMYYNFZUQXAGJ-GKAPJAKFSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=N1)N(C)C(=O)C(C)N |
Kanonische SMILES |
CC(C1=CC=CC=N1)N(C)C(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(Oxolan-3-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13084325.png)
![6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-ol](/img/structure/B13084328.png)

![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13084344.png)


![Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate](/img/structure/B13084365.png)

![4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13084400.png)



